Cas no 168766-16-3 (2-(2,6-Difluorophenyl)ethanol)
2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₈F₂O. This compound features a phenyl ring substituted with fluorine atoms at the 2- and 6-positions, along with an ethanol side chain, making it a versatile intermediate in organic synthesis. Its key advantages include high purity and stability, ensuring reliable performance in pharmaceutical and agrochemical applications. The presence of fluorine enhances its reactivity and selectivity in cross-coupling reactions, while the hydroxyl group allows for further functionalization. Its well-defined structure and consistent quality make it suitable for research and industrial-scale processes requiring precise fluorinated building blocks.

2-(2,6-Difluorophenyl)ethanol structure
Product name:2-(2,6-Difluorophenyl)ethanol
2-(2,6-Difluorophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,6-Difluorophenyl)ethanol
- Benzeneethanol,2,6-difluoro-
- 2,6-Difluorobenzeneethanol
- 2,6-Difluorophenethyl alcohol
- Benzeneethanol, 2,6-difluoro- (9CI)
- SCHEMBL249134
- DTXSID80666683
- EN300-313394
- 2,6-difluoro-benzene-ethanol
- AKOS013355069
- QMJHNMSIIGRNOP-UHFFFAOYSA-N
- Benzeneethanol, 2,6-difluoro-
- 2-(2,6-difluoro-phenyl)ethanol
- CS-0434041
- A50722
- SB84950
- 2-(2,6-Difluorophenyl)ethan-1-ol
- FT-0691198
- 168766-16-3
- 2,6-Difluorophenethylalcohol97%
- 2,6-DIFLUOROPHENETHYL ALCOHOL 97%
- DB-291620
-
- MDL: MFCD09753504
- Inchi: InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2
- InChI Key: QMJHNMSIIGRNOP-UHFFFAOYSA-N
- SMILES: C1=CC(=C(CCO)C(=C1)F)F
Computed Properties
- Exact Mass: 158.05434
- Monoisotopic Mass: 158.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 201.5±25.0 °C at 760 mmHg
- Flash Point: 75.7±23.2 °C
- PSA: 20.23
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
2-(2,6-Difluorophenyl)ethanol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,6-Difluorophenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313394-0.1g |
2-(2,6-difluorophenyl)ethan-1-ol |
168766-16-3 | 95% | 0.1g |
$54.0 | 2023-09-05 | |
TRC | D456325-10mg |
2-(2,6-difluorophenyl)ethanol |
168766-16-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-313394-1.0g |
2-(2,6-difluorophenyl)ethan-1-ol |
168766-16-3 | 95% | 1g |
$155.0 | 2023-05-26 | |
Chemenu | CM368871-10g |
2-(2,6-Difluorophenyl)ethanol |
168766-16-3 | 95%+ | 10g |
$980 | 2022-06-12 | |
Alichem | A019108295-1g |
2-(2,6-Difluorophenyl)ethanol |
168766-16-3 | 95% | 1g |
440.36 USD | 2021-06-17 | |
TRC | D456325-50mg |
2-(2,6-difluorophenyl)ethanol |
168766-16-3 | 50mg |
$ 135.00 | 2022-06-05 | ||
TRC | D456325-100mg |
2-(2,6-difluorophenyl)ethanol |
168766-16-3 | 100mg |
$ 230.00 | 2022-06-05 | ||
Advanced ChemBlocks | O27996-5G |
2,6-Difluorobenzeneethanol |
168766-16-3 | 95% | 5G |
$400 | 2023-09-15 | |
Oakwood | 233833-250mg |
2-(2,6-Difluorophenyl)ethanol |
168766-16-3 | 98% | 250mg |
$80.00 | 2024-07-19 | |
Enamine | EN300-313394-0.5g |
2-(2,6-difluorophenyl)ethan-1-ol |
168766-16-3 | 95% | 0.5g |
$121.0 | 2023-09-05 |
2-(2,6-Difluorophenyl)ethanol Related Literature
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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